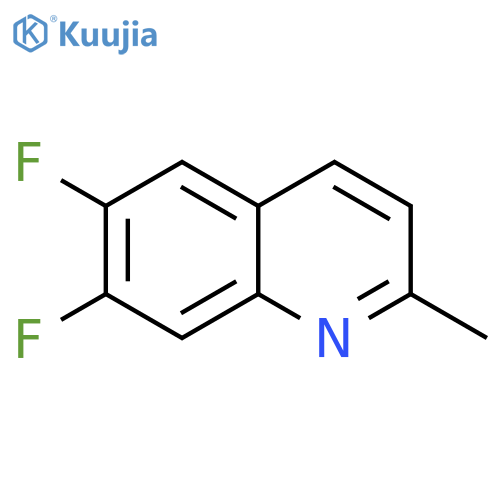

Cas no 152922-65-1 (Quinoline, 6,7-difluoro-2-methyl-)

Quinoline, 6,7-difluoro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Quinoline, 6,7-difluoro-2-methyl-

- 6,7-DIFLUORO-2-METHYLQUINOLINE

- 152922-65-1

- DB-140313

- EN300-7548893

- YWMOOBWNYVFLKH-UHFFFAOYSA-N

- 6,7-difluoroquinaldine

- SCHEMBL4058013

- F81906

- 2-Methyl-6,7-difluoroquinoline

- Z1251356314

- 6,7-Difluoro-2-methyl-quinoline

-

- MDL: MFCD19285316

- インチ: InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3

- InChIKey: YWMOOBWNYVFLKH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 179.05465555Da

- どういたいしつりょう: 179.05465555Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

Quinoline, 6,7-difluoro-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1104224-1g |

6,7-difluoro-2-methylquinoline |

152922-65-1 | 95% | 1g |

$1200 | 2024-07-23 | |

| Enamine | EN300-7548893-1.0g |

6,7-difluoro-2-methylquinoline |

152922-65-1 | 95.0% | 1.0g |

$743.0 | 2025-03-22 | |

| Enamine | EN300-7548893-0.05g |

6,7-difluoro-2-methylquinoline |

152922-65-1 | 95.0% | 0.05g |

$174.0 | 2025-03-22 | |

| AstaTech | F81906-0.25/G |

6,7-DIFLUORO-2-METHYLQUINOLINE |

152922-65-1 | 95% | 0.25g |

$143 | 2023-09-18 | |

| AstaTech | F81906-0.1/G |

6,7-DIFLUORO-2-METHYLQUINOLINE |

152922-65-1 | 95% | 0.1g |

$92 | 2023-09-18 | |

| Enamine | EN300-7548893-0.1g |

6,7-difluoro-2-methylquinoline |

152922-65-1 | 95.0% | 0.1g |

$257.0 | 2025-03-22 | |

| 1PlusChem | 1P01FWXE-2.5g |

6,7-Difluoro-2-methylquinoline |

152922-65-1 | 95% | 2.5g |

$1859.00 | 2024-06-20 | |

| 1PlusChem | 1P01FWXE-50mg |

6,7-Difluoro-2-methylquinoline |

152922-65-1 | 95% | 50mg |

$269.00 | 2024-06-20 | |

| 1PlusChem | 1P01FWXE-1g |

6,7-Difluoro-2-methylquinoline |

152922-65-1 | 95% | 1g |

$981.00 | 2024-06-20 | |

| Aaron | AR01FX5Q-50mg |

6,7-difluoro-2-methylquinoline |

152922-65-1 | 95% | 50mg |

$265.00 | 2025-02-14 |

Quinoline, 6,7-difluoro-2-methyl- 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

Quinoline, 6,7-difluoro-2-methyl-に関する追加情報

Quinoline, 6,7-difluoro-2-methyl- (CAS No. 152922-65-1): A Comprehensive Overview

Quinoline, 6,7-difluoro-2-methyl- (CAS No. 152922-65-1) is a fluorinated derivative of quinoline, a heterocyclic aromatic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its6,7-difluoro and2-methyl substituents, exhibits unique chemical and biological properties that make it a promising candidate for various applications in drug discovery and development.

The6,7-difluoro moiety introduces electron-withdrawing effects, which can influence the electronic properties of the quinoline core. This modification enhances the compound's ability to interact with biological targets, making it an attractive scaffold for designing novel therapeutic agents. The2-methyl group further contributes to the steric and electronic environment of the molecule, potentially affecting its metabolic stability and bioavailability.

In recent years, there has been a growing interest in fluorinated quinolines due to their enhanced pharmacokinetic properties and improved binding affinity to biological receptors. For instance, studies have shown that fluorine substitution can increase the metabolic stability of quinoline derivatives by reducing their susceptibility to enzymatic degradation. This property is particularly valuable in drug development, where maintaining the integrity of a drug molecule throughout its biological cycle is crucial.

Quinoline, 6,7-difluoro-2-methyl- has been investigated for its potential applications in the treatment of various diseases. One of the most notable areas of research is its use as an intermediate in the synthesis of antimalarial agents. Quinoline derivatives have a long history of use in malaria treatment, with chloroquine being one of the most well-known examples. The introduction of fluorine atoms into the quinoline scaffold can lead to compounds with improved efficacy against drug-resistant strains of Plasmodium.

Additionally, this compound has shown promise in the development of anticancer agents. Fluorinated quinolines have been reported to exhibit inhibitory activity against certain kinases and other enzymes involved in cancer cell proliferation. The6,7-difluoro and2-methyl groups contribute to the molecule's ability to bind tightly to these targets, potentially leading to more effective cancer therapies.

The synthesis ofQuinoline, 6,7-difluoro-2-methyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by fluorination and methylation steps. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to improve the efficiency of these processes.

In terms of pharmacological activity, preliminary studies have indicated thatQuinoline, 6,7-difluoro-2-methyl- possesses significant potential as a therapeutic agent. Its ability to interact with biological targets suggests that it could be used in the treatment of infectious diseases, cancer, and other disorders. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

The use of computational methods has been instrumental in understanding the structure-activity relationships (SAR) of this compound. Molecular modeling techniques allow researchers to predict how changes in the molecular structure will affect its biological activity. This information is crucial for designing more effective derivatives with improved therapeutic profiles.

Quinoline, 6,7-difluoro-2-methyl- also holds promise in the field of materials science. Fluorinated quinolines can be incorporated into polymers and other materials to enhance their thermal stability and chemical resistance. These properties make them valuable for applications in high-performance materials used in industries such as aerospace and electronics.

The environmental impact of fluorinated compounds is an important consideration in their development and use. While fluorine atoms can improve the performance of pharmaceuticals and materials, they can also pose challenges in terms of biodegradability and environmental persistence. Efforts are ongoing to develop fluorinated compounds that are both effective and environmentally friendly.

In conclusion,Quinoline, 6,7-difluoro-2-methyl-(CAS No. 152922-65-1) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with improved efficacy and pharmacokinetic properties. Further research is warranted to fully explore its applications and address any environmental concerns associated with its use.

152922-65-1 (Quinoline, 6,7-difluoro-2-methyl-) 関連製品

- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)

- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)

- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 2171225-41-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)

- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)

- 2377610-03-0(1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)

- 57761-30-5(Methyl-4'-dihydro-phaseat)